2-(4-Methylpyrrolidin-2-yl)phenol
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Overview
Description
2-(4-Methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrrolidin-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a pyrrolidine derivative . Another method includes the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and bromo derivatives of the phenol
Scientific Research Applications
2-(4-Methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Pyrrolidine: A five-membered nitrogen-containing ring without the phenol group.
Alkylaminophenols: Compounds containing both amine and phenol groups.
Uniqueness
2-(4-Methylpyrrolidin-2-yl)phenol is unique due to the combination of the phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler phenols and pyrrolidines .
Properties
CAS No. |
5069-34-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-8-6-10(12-7-8)9-4-2-3-5-11(9)13/h2-5,8,10,12-13H,6-7H2,1H3 |
InChI Key |
HVHMXHCDBKFDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2O |
Origin of Product |
United States |
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